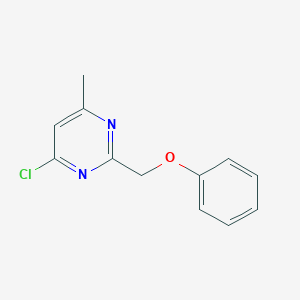
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine typically involves the following steps:
Chlorination: The starting material, 6-methylpyrimidine, undergoes chlorination to introduce the chlorine atom at the 4-position.
Methylation: The chlorinated product is then methylated at the 6-position to form 4-chloro-6-methylpyrimidine.
Phenoxymethylation: Finally, the phenoxymethyl group is introduced through a reaction with phenol and a suitable reagent, such as a halogenating agent or a coupling reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance efficiency and reduce environmental impact.
化学反応の分析
Types of Reactions: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as ammonia (NH3) or alkyl halides.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms, such as amines or other reduced derivatives.
Substitution Products: Substituted pyrimidines with different functional groups.
科学的研究の応用
4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of nucleic acid interactions and biological processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, depending on the context in which the compound is used.
類似化合物との比較
4-Chloro-6-methylpyrimidine: Similar structure but lacks the phenoxymethyl group.
2-(Phenoxymethyl)pyrimidine: Similar structure but lacks the chlorine and methyl groups.
4-Chloro-2-(phenoxymethyl)pyrimidine: Similar structure but with different positions of the chlorine and phenoxymethyl groups.
Uniqueness: 4-Chloro-6-methyl-2-(phenoxymethyl)pyrimidine is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. This combination allows for diverse applications in scientific research and industry.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-chloro-6-methyl-2-(phenoxymethyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-9-7-11(13)15-12(14-9)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChIキー |
RIZRACFNWWNOQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)COC2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















